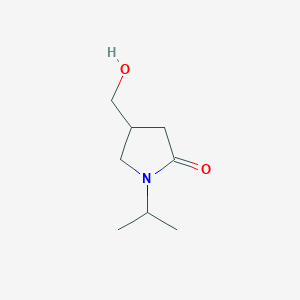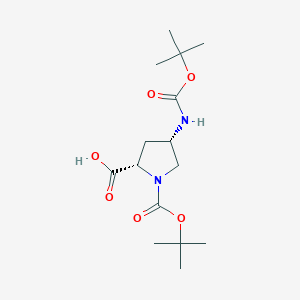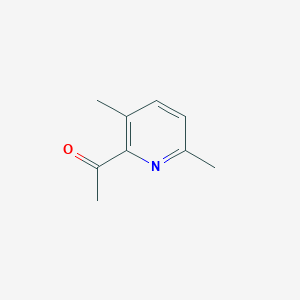
1-(3,6-Dimethylpyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dimethylpyridin-2-yl)ethanone is a chemical compound that belongs to the class of organic compounds known as ketones. Ketones are characterized by the presence of a carbonyl group (C=O) linked to two carbon atoms. In this case, the ketone is further modified by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and two methyl groups at the 3 and 6 positions of the pyridine ring.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that may include the formation of rings, the introduction of functional groups, and the protection and deprotection of these groups. For example, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one involves starting from 1H-indole and utilizing 4-(1-pyrrolidino)pyridine for the removal of the chloroacetyl moiety . Although this synthesis is for a different compound, it provides insight into the complexity and the type of reactions that might be involved in synthesizing substituted pyridine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,6-Dimethylpyridin-2-yl)ethanone can be determined using techniques such as X-ray crystallography. For instance, the molecular structure of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonyltungsten was determined by X-ray crystallography, revealing a seven-membered ring in the boat conformation . This highlights the importance of structural analysis in understanding the conformation and geometry of complex organic molecules.
Chemical Reactions Analysis
The reactivity of compounds containing the pyridine moiety can vary significantly depending on the substituents present on the ring. For example, bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten compounds were found to undergo oxidative addition reactions with RSnCl3 to give seven-coordinate products . This suggests that the pyridine ring can influence the reactivity of the compound and its ability to participate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 1-(3,6-Dimethylpyridin-2-yl)ethanone can be predicted using computational studies such as density functional theory (DFT). For instance, a new pyrrole derivative's spectral and geometrical data were predicted using DFT, showing good correlation with experimental data . Additionally, the electrochemical study of this compound indicated good inhibition efficiency on steel surfaces, suggesting potential applications in corrosion inhibition .
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns in Enaminones
The hydrogen-bonding patterns in enaminones, including compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, have been studied extensively. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. The structures are further stabilized by weak interactions, contributing to their unique chemical properties (Balderson et al., 2007).
Catalytic Behavior of Iron and Cobalt Dichloride Complexes
1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone has been used to prepare a series of N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines, providing alternative NNN tridentate ligands. These ligands coordinate with iron(II) and cobalt(II) dichloride, forming complexes with notable catalytic activities for ethylene reactivity. The study highlights the potential of these complexes in industrial applications, with iron complexes showing higher activities at elevated ethylene pressure (Sun et al., 2007).
Antimicrobial Activity of Oxadiazole Derivatives
Compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have been synthesized and shown to possess significant antimicrobial activity. The cyclization of hydrazide acid groups into a 1,3,4-oxadiazole nucleus appears to enhance this activity, offering potential applications in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Molecular Docking and Cytotoxicity Studies
Compounds like 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone have been synthesized and characterized, with their molecular structures confirmed by single-crystal X-ray diffraction analysis. Such compounds have been evaluated for their cytotoxicity and analyzed for their interactions with human serum albumin, highlighting their potential in pharmacokinetic and biological applications (Govindhan et al., 2017).
Eigenschaften
IUPAC Name |
1-(3,6-dimethylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCQDMOBBRXRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617142 |
Source


|
| Record name | 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dimethylpyridin-2-yl)ethanone | |
CAS RN |
79926-01-5 |
Source


|
| Record name | 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
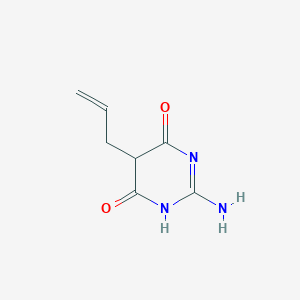
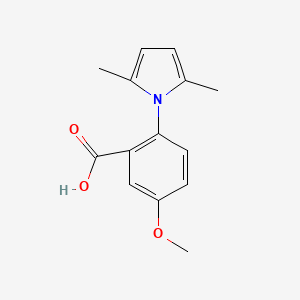
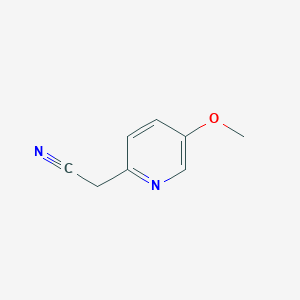


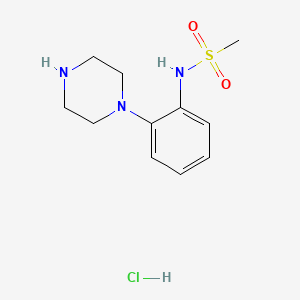

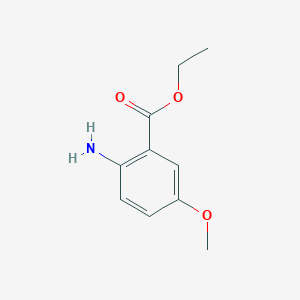
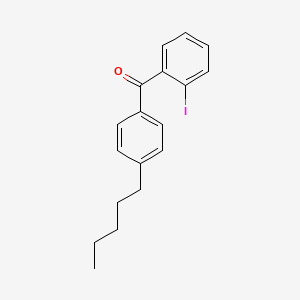
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)
